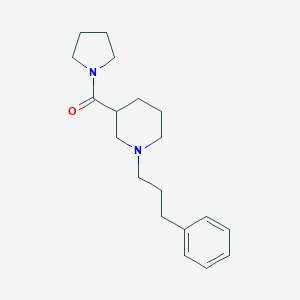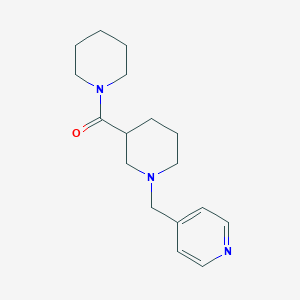![molecular formula C18H27FN2O B247439 4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine](/img/structure/B247439.png)
4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a synthetic compound that has been extensively studied for its potential applications in scientific research.
Wirkmechanismus
The exact mechanism of action of 4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine is not fully understood. However, it is believed to act as a partial agonist at dopamine D2 and serotonin 5-HT2A receptors, and as a sigma-1 receptor agonist. This can lead to changes in neurotransmitter release and neuronal activity, which may have implications for various physiological and pathological processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine can have various biochemical and physiological effects. For example, it has been shown to increase dopamine and serotonin release in certain brain regions, which may have implications for mood and behavior. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and stroke.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine in lab experiments is its high affinity for several receptors, which makes it a potentially useful tool for studying their function. However, one limitation is that its exact mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several potential future directions for research on 4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and depression. Another area of interest is its potential as a tool for studying the function of dopamine D2, serotonin 5-HT2A, and sigma-1 receptors in various physiological and pathological processes. Additionally, further research is needed to fully understand its mechanism of action and to develop more selective compounds with higher affinity for specific receptors.
Synthesemethoden
The synthesis of 4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine involves a multistep process. The first step involves the reaction of 3-fluorobenzyl chloride with piperidine in the presence of a base to form 1-(3-Fluorobenzyl)piperidine. This intermediate is then reacted with 2,6-dimethylmorpholine in the presence of a catalyst to form the final product. The purity of the product can be improved through recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
4-[1-(3-Fluorobenzyl)piperidin-4-yl]-2,6-dimethylmorpholine has been extensively studied for its potential applications in scientific research. It has been shown to have affinity for several receptors, including dopamine D2, serotonin 5-HT2A, and sigma-1 receptors. This makes it a potentially useful tool for studying the function of these receptors and their role in various physiological and pathological processes.
Eigenschaften
Molekularformel |
C18H27FN2O |
|---|---|
Molekulargewicht |
306.4 g/mol |
IUPAC-Name |
4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C18H27FN2O/c1-14-11-21(12-15(2)22-14)18-6-8-20(9-7-18)13-16-4-3-5-17(19)10-16/h3-5,10,14-15,18H,6-9,11-13H2,1-2H3 |
InChI-Schlüssel |
LAZNVXWGHHPATP-UHFFFAOYSA-N |
SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)F |
Kanonische SMILES |
CC1CN(CC(O1)C)C2CCN(CC2)CC3=CC(=CC=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-bromo-2-{[3-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)-1-piperidinyl]methyl}phenol](/img/structure/B247356.png)
![2-{[3-(1-Azepanylcarbonyl)-1-piperidinyl]methyl}-4-bromophenol](/img/structure/B247358.png)



![1-{[1-(4-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247364.png)
![1-{[1-(2-Pyridinylmethyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247365.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-fluorobenzyl)-N-methyl-3-piperidinecarboxamide](/img/structure/B247367.png)

![1-{[1-(2-Bromobenzyl)-3-piperidinyl]carbonyl}azepane](/img/structure/B247369.png)

![1-Ethyl-4-[1-(2,3,4-trimethoxybenzyl)piperidin-4-yl]piperazine](/img/structure/B247373.png)
![1-[1-(3-Bromobenzyl)-4-piperidinyl]-4-ethylpiperazine](/img/structure/B247374.png)
![1-[1-(3,5-Dimethoxybenzoyl)-4-piperidinyl]azepane](/img/structure/B247378.png)